AC-55541

Descripción general

Descripción

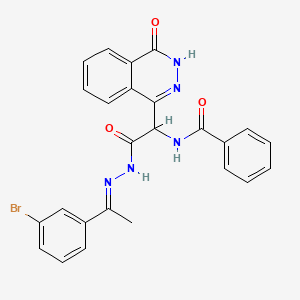

AC-55541 is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydrazinyl group, and a phthalazinone moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AC-55541 typically involves multiple steps. One common method starts with the preparation of the hydrazone derivative from 3-bromobenzaldehyde and hydrazine hydrate. This intermediate is then reacted with phthalazinone under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

AC-55541 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

In Vitro Applications

Cell Proliferation Studies

AC-55541 has been shown to stimulate cell proliferation in NIH-3T3 cells through PAR2 activation. In a study using a cellular proliferation assay (R-SAT), this compound demonstrated a significant increase in cell growth compared to control groups, indicating its potential role in tissue regeneration and repair mechanisms .

Table 1: Effects of this compound on Cell Proliferation

| Cell Type | Concentration (µM) | Proliferation Effect | Reference |

|---|---|---|---|

| NIH-3T3 | 10 | Significant Increase | |

| Human Corneal Epithelial (HCE) | 10 | Induced PAR2 Expression |

In Vivo Applications

Pain Modulation

In animal models, particularly male Sprague-Dawley rats, this compound has been utilized to study its effects on nociception. Administration of this compound resulted in dose-dependent thermal hyperalgesia and hind paw edema when induced by proteolytic agents like trypsin. This highlights its role as a pronociceptive agent, making it relevant for pain research .

Table 2: Effects of this compound on Pain Models

| Model | Dose (ng) | Effect Observed | Reference |

|---|---|---|---|

| Acute Thermal Nociception | 30 | Induced Hyperalgesia | |

| Paw Edema | 30 | Dose-dependent Edema |

Role in Inflammatory Responses

Cytokine Production

Research indicates that this compound can stimulate pro-inflammatory cytokine production in HCE cells when combined with Acanthamoeba plasminogen activator (aPA). This interaction suggests that this compound may play a role in the immune response during infections .

Table 3: Cytokine Induction by this compound

| Treatment | Cytokine Measured | Result | Reference |

|---|---|---|---|

| This compound + aPA | IL-8 | Significant Increase | |

| Control | IL-8 | Baseline Levels |

Neuropharmacological Studies

This compound has also been investigated for its effects on synaptic plasticity. In studies involving hippocampal slices, it was observed that this compound could induce long-term depression (LTD) at Schaffer collateral-CA1 synapses, suggesting its potential role in modulating synaptic transmission and plasticity .

Table 4: Effects on Synaptic Transmission

Mecanismo De Acción

The mechanism by which AC-55541 exerts its effects is likely related to its ability to interact with specific molecular targets. The bromophenyl and hydrazinyl groups may facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The phthalazinone moiety could also play a role in stabilizing these interactions.

Comparación Con Compuestos Similares

Similar Compounds

- N-[2-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

- N-[2-[(2E)-2-[1-(3-fluorophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

Uniqueness

Compared to similar compounds, AC-55541 is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This uniqueness can make it a valuable compound for specific applications where bromine’s properties are advantageous.

Actividad Biológica

AC-55541 is a synthetic compound recognized as a potent and selective agonist for the protease-activated receptor 2 (PAR2). Its biological activity has been extensively studied, revealing significant implications in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on cellular processes, and relevant case studies.

- Molecular Weight : 518.4 Da

- Chemical Formula : C25H20BrN5O3

- Purity : >98%

This compound selectively activates PAR2 without affecting other PAR subtypes or over 30 other receptors associated with nociception and inflammation. The compound demonstrates the following key actions:

- Agonistic Activity : this compound exhibits an effective concentration for half-maximal activation (pEC50) values of 6.7 for PAR2, alongside significant stimulation of cell proliferation (pEC50 = 5.9) and phosphoinositide (PI) hydrolysis (pEC50 = 6.6) in vitro .

- Calcium Mobilization : The compound promotes intracellular calcium mobilization, a crucial signaling event in various cellular responses .

In Vivo Effects

In animal models, this compound has been shown to exhibit pronociceptive activity, indicating its potential role in pain modulation. This effect suggests that this compound could be involved in inflammatory pain pathways mediated by PAR2 activation .

Table 1: Summary of Biological Activities of this compound

| Activity Type | pEC50 Value | Description |

|---|---|---|

| PAR2 Activation | 6.7 | Selective agonist for PAR2 |

| Cell Proliferation | 5.9 | Stimulates proliferation in vitro |

| PI Hydrolysis | 6.6 | Induces phosphoinositide hydrolysis |

| Calcium Mobilization | N/A | Promotes intracellular calcium influx |

Case Studies

-

Hippocampal Synaptic Transmission :

A study investigated the role of PAR2 in synaptic plasticity using acute hippocampal slices treated with this compound (10 μM). The results demonstrated that PAR2 activation led to long-term depression (LTD) of synaptic transmission at Schaffer collateral-CA1 synapses, indicating a significant impact on neuronal signaling and plasticity . -

Corneal Epithelial Cells :

In another experiment involving human corneal epithelial cells, this compound was shown to induce pro-inflammatory cytokine production when upregulated by Acanthamoeba plasminogen activator (aPA). This highlights its role in inflammatory responses within ocular tissues .

Pharmacokinetics and Stability

This compound exhibits good metabolic stability in human and rat microsomes, suggesting favorable pharmacokinetic properties for potential therapeutic applications . Its solubility profile indicates weak solubility in both organic solvents and aqueous phosphate buffers, which could influence its bioavailability .

Propiedades

Número CAS |

916170-19-9 |

|---|---|

Fórmula molecular |

C25H20BrN5O3 |

Peso molecular |

518.4 g/mol |

Nombre IUPAC |

N-[2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |

InChI |

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15- |

Clave InChI |

UCUHFWIFSHROPY-MBTHVWNTSA-N |

SMILES |

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |

SMILES isomérico |

C/C(=N/NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |

SMILES canónico |

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AC-55541; AC 55541; AC55541. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.